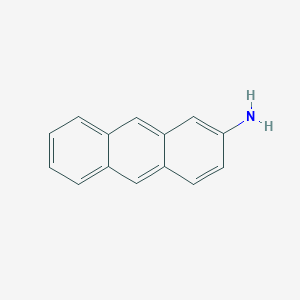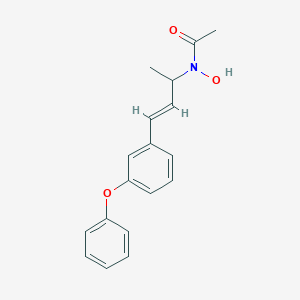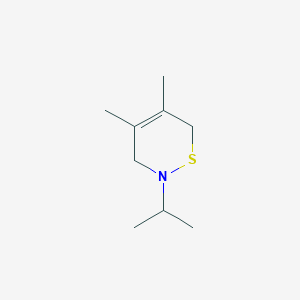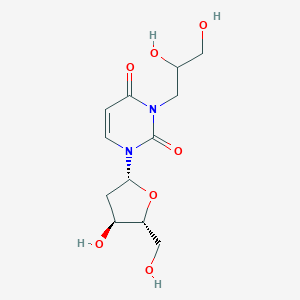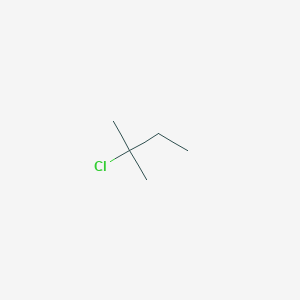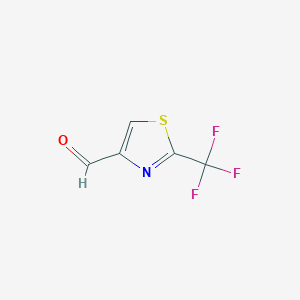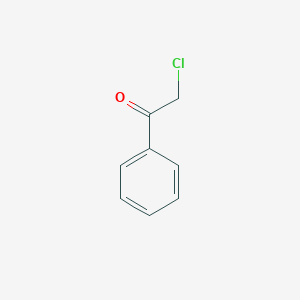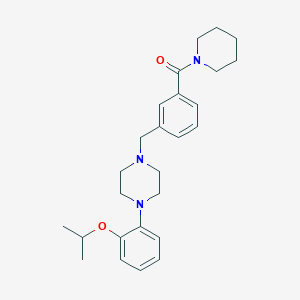
Mazapertine
概要
説明
ドーパミンD2、セロトニン5-HT1A、およびα1アドレナリン受容体への親和性を通じて薬理作用を発揮する 。市販されたことはありませんが、マザペルトインは、その潜在的な治療的応用に関して広範囲にわたって研究されてきました。
準備方法
マザペルトインの合成には、いくつかの段階が含まれます。
アルキル化: 2-ニトロフェノールは、イソプロピルブロミドでアルキル化されて、2-イソプロポキシニトロベンゼンを生成する。
水素化: 2-イソプロポキシニトロベンゼンのニトロ基は、触媒的に水素化されて、2-イソプロポキシアニリンを生成する。
環形成: 2-イソプロポキシアニリンとビス(2-クロロエチル)アミンの分子間環形成により、1-(2-イソプロポキシフェニル)ピペラジンが生成される。
アミド形成: 3-(クロロメチル)ベンゾイルクロリドは、ピペリジンと反応して、1- [3-(クロロメチル)ベンゾイル] ピペリジンを形成する。
収束合成: 最終段階では、1-(2-イソプロポキシフェニル)ピペラジンを1- [3-(クロロメチル)ベンゾイル] ピペリジンでアルキル化して、マザペルトインを生成する.
化学反応の分析
マザペルトインは、いくつかのタイプの化学反応を受ける。
酸化: フェニルヒドロキシル化とピペリジル酸化は、一般的な酸化反応である。
還元: ニトロ基をアミンに還元する。
置換: O-脱アルキル化とN-脱フェニル化は、典型的な置換反応である。
その他の反応: 酸化N-脱ベンジル化と脱水も観察される.
これらの反応で使用される一般的な試薬と条件には、還元のための触媒的 hydrogenation と、酸化のための様々な酸化剤が含まれる。 これらの反応から生成される主な生成物には、4-OH-フェニルマザペルトインと4-OH-ピペリジルマザペルトインが含まれる .
科学研究の応用
化学: そのユニークな化学的性質と反応について研究されている。
生物学: 生物学的受容体との相互作用について探求されている。
医学: 統合失調症などの状態に対する潜在的な治療上の利点を備えた抗精神病薬として調査されている。
科学的研究の応用
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Explored for its interactions with biological receptors.
Medicine: Investigated as an antipsychotic agent with potential therapeutic benefits for conditions like schizophrenia.
Industry: Potential applications in the pharmaceutical industry for developing new therapeutic agents.
作用機序
マザペルトインは、ドーパミンD2、セロトニン5-HT1A、およびα1アドレナリン受容体に結合することで作用を発揮する。この結合は神経伝達物質の活性を調節し、その抗精神病作用をもたらす。 関与する分子標的と経路には、気分、認知、行動の調節に重要な役割を果たすドーパミン系とセロトニン系が含まれる .
類似の化合物との比較
マザペルトインは、ドーパミンD2とセロトニン5-HT1A受容体に対する二重の親和性のためにユニークである。類似の化合物には以下が含まれる。
アリピプラゾール: D2と5-HT1A受容体における部分アゴニスト。
カリプラジン: D2と5-HT1A受容体の二重の活性を調査されている。
パルドプルノックス: 二重の受容体活性を示す別の化合物。
ビフェプルノックス: 最適でない薬物動態特性のために中止された。
サリゾタン: 同様の治療的応用について調査されている.
マザペルトインのユニークな薬理学的プロファイルと受容体親和性は、さらなる研究開発のための注目すべき化合物である。
類似化合物との比較
Mazapertine is unique due to its dual affinity for dopamine D2 and serotonin 5-HT1A receptors. Similar compounds include:
Aripiprazole: A partial agonist at D2 and 5-HT1A receptors.
Cariprazine: Investigated for its dual D2 and 5-HT1A receptor activity.
Pardoprunox: Another compound with dual receptor activity.
Bifeprunox: Discontinued due to non-optimal pharmacokinetic properties.
Sarizotan: Investigated for similar therapeutic applications.
This compound’s unique pharmacological profile and receptor affinity make it a compound of interest for further research and development.
特性
IUPAC Name |
piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZFPRUSWCYSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158594 | |
| Record name | Mazapertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134208-17-6 | |
| Record name | Mazapertine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134208-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mazapertine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mazapertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAZAPERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mazapertine?
A1: this compound primarily exerts its antipsychotic effects by interacting with dopamine and serotonin receptors in the brain. Specifically, it exhibits high affinity for dopamine D2 receptors [, ], acting as a partial agonist, and also binds to serotonin 5-HT1A receptors [, ]. This dual-targeting approach aims to address the complex neurotransmitter imbalances associated with schizophrenia.
Q2: What are the major metabolic pathways of this compound in different species?
A2: this compound undergoes extensive metabolism in both animals and humans. In dogs, seven major metabolic pathways have been identified, including phenyl hydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and conjugation []. Similar metabolic pathways have been observed in rats, with phenyl hydroxylation and piperidyl oxidation being the predominant routes []. In humans, API-MS and MS/MS techniques have identified various urinary metabolites, further confirming the extensive metabolic transformation of this compound [].
Q3: What are the major metabolites of this compound and have they been further investigated?
A4: The major metabolites of this compound include 4-OH-piperidyl, OH-phenyl-OH-piperidyl, carboxybenzoyl piperidine, and depiperidyl analogues []. These metabolites, resulting from pathways like phenyl hydroxylation and piperidyl oxidation, represent a significant portion of the administered dose in excretion studies. The synthesis and pharmacological evaluation of these major metabolites have been conducted to better understand their potential contribution to the overall efficacy and safety profile of this compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


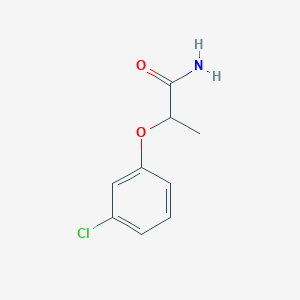


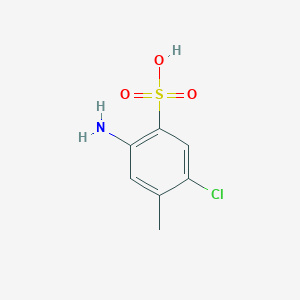
![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)
